molecular formula C12H18ClNO B13560814 (1-Amino-3-benzylcyclobutyl)methanolhydrochloride CAS No. 2803856-24-6

(1-Amino-3-benzylcyclobutyl)methanolhydrochloride

Cat. No.: B13560814
CAS No.: 2803856-24-6
M. Wt: 227.73 g/mol
InChI Key: KVLVUTPNCVHAAA-UHFFFAOYSA-N
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Description

(1-Amino-3-benzylcyclobutyl)methanolhydrochloride is a chemical compound with the molecular formula C12H18ClNO It is a derivative of cyclobutylmethanol, featuring an amino group and a benzyl group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Amino-3-benzylcyclobutyl)methanolhydrochloride typically involves the reaction of cyclobutanemethanol with benzylamine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

(1-Amino-3-benzylcyclobutyl)methanolhydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

(1-Amino-3-benzylcyclobutyl)methanolhydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Amino-3-benzylcyclobutyl)methanolhydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1-Aminocyclobutyl)methanolhydrochloride: A similar compound with a cyclobutyl ring but without the benzyl group.

    Cyclobutanemethanol: The parent compound without the amino and benzyl groups.

Uniqueness

(1-Amino-3-benzylcyclobutyl)methanolhydrochloride is unique due to the presence of both the amino and benzyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

2803856-24-6

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

(1-amino-3-benzylcyclobutyl)methanol;hydrochloride

InChI

InChI=1S/C12H17NO.ClH/c13-12(9-14)7-11(8-12)6-10-4-2-1-3-5-10;/h1-5,11,14H,6-9,13H2;1H

InChI Key

KVLVUTPNCVHAAA-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(CO)N)CC2=CC=CC=C2.Cl

Origin of Product

United States

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